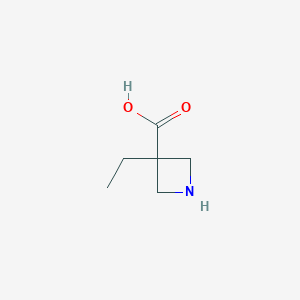

3-Ethylazetidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

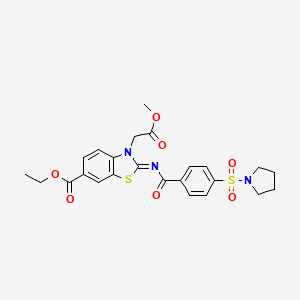

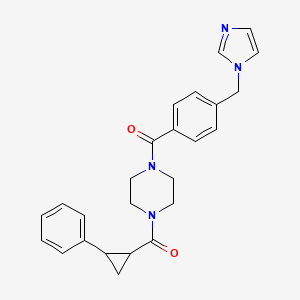

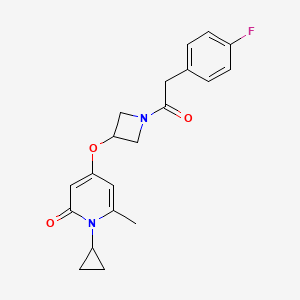

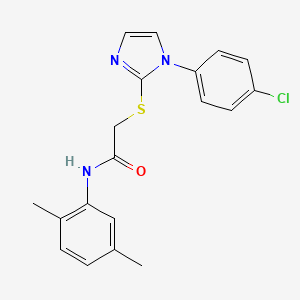

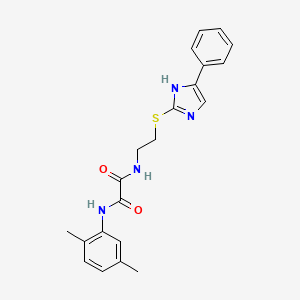

3-Ethylazetidine-3-carboxylic acid plays a pivotal role in organic synthesis. Its structure, featuring a four-membered azetidine ring, makes it a valuable intermediate for the synthesis of various organic compounds. The ring strain and the presence of both amine and carboxylic functional groups allow for a range of chemical transformations. It can participate in substitution reactions, serve as a precursor for β-lactam antibiotics, and be used in the synthesis of complex molecules for pharmaceutical applications .

Nanotechnology

In the realm of nanotechnology, 3-Ethylazetidine-3-carboxylic acid can be utilized to modify the surface of nanoparticles. Carboxylic acids are known to act as surface modifiers, promoting the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This enhances their compatibility with various matrices for the creation of polymer nanocomposites .

Polymer Industry

Azetidines, including derivatives like 3-Ethylazetidine-3-carboxylic acid, are used as building blocks for polyamines through ring-opening polymerization. This process is crucial for creating polymers with applications ranging from antibacterial coatings to materials for CO2 adsorption and non-viral gene transfection .

Medicine

In medicinal chemistry, the azetidine ring found in 3-Ethylazetidine-3-carboxylic acid is a common motif in various drugs, including β-lactam antibiotics like penicillins and cephalosporins. The synthesis and reactivity of azetidines are of great interest due to their stability and unique reactivity, which can be leveraged to create new therapeutic agents .

Pharmacy

Pharmaceutical formulations benefit from the inclusion of compounds like 3-Ethylazetidine-3-carboxylic acid due to their reactive nature. They can be used to improve the stability and solubility of drug molecules, enhancing their bioavailability and efficacy .

Food Industry

While direct applications of 3-Ethylazetidine-3-carboxylic acid in the food industry are not well-documented, carboxylic acids, in general, are significant in food science. They can be involved in the fermentation process, flavor enhancement, and preservation of food products. Lactic acid bacteria, for example, utilize carboxylic acids in their metabolic processes to improve the nutritional value and shelf life of fermented foods .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFIMLHWRVBLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylazetidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)

![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)